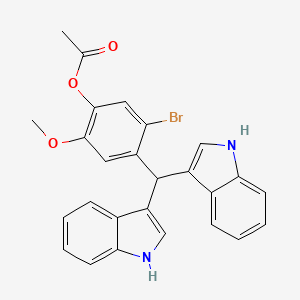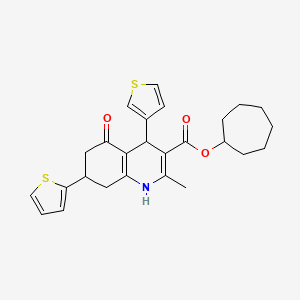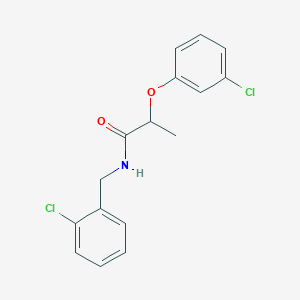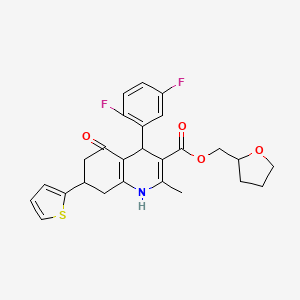
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide, commonly known as DOC, is a psychedelic drug that belongs to the phenethylamine class. It is a potent psychedelic compound and has been studied for its potential therapeutic applications in the treatment of various mental health disorders.
作用机制
The exact mechanism of action of DOC is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects:
DOC has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also produces alterations in sensory perception, such as changes in color and sound perception. In addition, it has been shown to produce profound alterations in mood and cognition, including feelings of euphoria, spiritual experiences, and altered thinking.
实验室实验的优点和局限性
One advantage of using DOC in lab experiments is its potent psychedelic effects, which make it a useful tool for studying the neurobiological basis of consciousness and perception. However, one limitation is its potential for abuse and misuse, which can make it difficult to control in a laboratory setting.
未来方向
There are several future directions for research on DOC. One area of interest is its potential therapeutic applications in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is its potential use as a tool for studying the neurobiological basis of consciousness and perception. Finally, further research is needed to better understand the long-term effects of DOC use, including its potential for addiction and dependence.
科学研究应用
DOC has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have strong antidepressant and anxiolytic effects in animal models. In addition, it has been studied for its potential use in the treatment of substance abuse disorders, such as alcoholism and opioid addiction.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-10(11-4-6-12(7-5-11)20(22)23)17(21)19-14-9-15(24-2)13(18)8-16(14)25-3/h4-10H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCUYWOXXRYEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







methanone](/img/structure/B4075772.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-fluorophenyl)benzamide](/img/structure/B4075776.png)
![N-cyclohexyl-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4075779.png)
![ethyl 4-{2-[(2-{[(3-methoxyphenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4075783.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4075785.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)pentanamide](/img/structure/B4075793.png)
![3,4-dichloro-N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4075798.png)
![2-[(1-azepanylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075810.png)

![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4075840.png)